molecular formula C17H21N5 B1666458 A-940894 CAS No. 1027330-82-0

A-940894

Cat. No.: B1666458
CAS No.: 1027330-82-0
M. Wt: 295.4 g/mol
InChI Key: KUZRWWLVBUPCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-940894 is a complex organic compound that features a piperazine ring, a benzo-cyclohepta-pyrimidine core, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-940894 typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo-cyclohepta-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the amine group: This can be done through reductive amination or other amine introduction techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperazine ring and the benzo-cyclohepta-pyrimidine core can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, A-940894 can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperazine moiety.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of A-940894 would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)methanol
  • (4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)carboxylic acid

Uniqueness

The uniqueness of A-940894 lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1027330-82-0

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine

InChI

InChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21)

InChI Key

KUZRWWLVBUPCRK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine
A-940894

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-940894
Reactant of Route 2
A-940894
Reactant of Route 3
A-940894
Reactant of Route 4
A-940894
Reactant of Route 5
Reactant of Route 5
A-940894
Reactant of Route 6
A-940894

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.